[1,2-13C2]Glycolaldehyde
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Overview
Description
“[1,2-13C2]Glycolaldehyde” is a compound with the molecular formula C2H4O2 . It is a variant of glycolaldehyde where the two carbon atoms are isotopically labeled with Carbon-13 .
Synthesis Analysis
Glycolaldehyde can be obtained from biomass and serves as a versatile platform for the production of ethylamine products . It can be produced through a nonenzymatic mechanism with proteins and short-chain aldehydes . A significant advancement in the synthesis of glycolaldehyde involves the reductive amination of vicinal hydroxyl aldehydes . The type of solvent and catalyst, preferably methanol and Pd, respectively, are key enabling parameters to achieve high product yields .
Molecular Structure Analysis
The molecular weight of “[1,2-13C2]Glycolaldehyde” is 62.037 g/mol . Its structure includes two carbon atoms, four hydrogen atoms, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1
.
Chemical Reactions Analysis
Glycolaldehyde can undergo a variety of chemical reactions. One significant reaction is the reductive amination of glycolaldehyde, which creates a versatile platform for ethylamine products . This reaction involves a cascade of parallel and consecutive reactions, and controlling the selectivity of these reactions is a major challenge .
Physical And Chemical Properties Analysis
“[1,2-13C2]Glycolaldehyde” has a molecular weight of 62.037 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 62.027839037 g/mol . The topological polar surface area is 37.3 Ų .
Scientific Research Applications
Astrochemistry and Interstellar Medium : Glycolaldehyde has been studied for its importance in the path toward forming more complex biologically relevant molecules. It has been detected around solar-type young stars and in star-forming regions, suggesting its role in prebiotic chemistry in space (Jørgensen et al., 2012), (Beltrán et al., 2008).
Laboratory Spectroscopy for Astronomical Observation : Studies have focused on the laboratory investigation of glycolaldehyde’s millimeter and submillimeter-wave spectra to aid in its detection in the interstellar medium. This is crucial for astronomical surveys conducted by telescopes like ALMA (Haykal et al., 2013), (Carroll et al., 2010).
Chemical Formation and Reactivity : Research has explored the formation mechanisms of glycolaldehyde in dense molecular cores and under conditions mimicking interstellar ice. This includes the study of its formation through gas-phase and grain-surface reactions (Woods et al., 2012), (Fedoseev et al., 2015).
Role in Prebiotic Chemistry : The identification of glycolaldehyde’s reactive forms under interstellar conditions, such as in low-temperature methanol-bearing ices, highlights its potential for prebiotic sugar formation and its detectability in space (Kleimeier et al., 2021).
Chemical Analysis and Characterization : Studies have also focused on developing analytical methods for quantifying glycolaldehyde and investigating its transformation processes, like dissociation mechanisms and thermal behavior (Fathalinejad et al., 2020), (Yaylayan et al., 1998).
Safety And Hazards
Glycolaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Glycolaldehyde, obtainable from biomass, serves as a promising platform for the production of high-value chemicals . The successful preparation and sensory assessment of a GA-based diester quat in fabric softener formulations demonstrate the viability of a full bio-based and drop-in production route for high-value chemicals, directly from GA as a platform molecule . Moreover, the construction of a synthetic pathway for acetyl-coenzyme A from one-carbon through enzyme design opens possibilities for producing acetyl-CoA-derived chemicals from one-carbon resources in the future .
properties
IUPAC Name |
2-hydroxyacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-ZDOIIHCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.037 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2-13C2]Glycolaldehyde |
Citations
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